molecular formula C40H44O6 B568471 12-Deoxyphorbol 20-methoxytrityl ether CAS No. 123597-60-4

12-Deoxyphorbol 20-methoxytrityl ether

Cat. No. B568471
CAS RN: 123597-60-4
M. Wt: 620.786
InChI Key: HUVMGSMKPUVBNF-APXKIQRHSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

12-Deoxyphorbol 20-Methoxytrityl Ether is a chemical compound with the molecular formula C40H44O6 and a molecular weight of 620.8 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of 12-Deoxyphorbol 20-Methoxytrityl Ether is defined by its molecular formula, C40H44O6 . Detailed structural analysis would require more specific information such as 3D molecular models or spectroscopic data, which are not provided in the search results.

Scientific Research Applications

  • Nitrogen-Containing Derivatives : A study identified two new nitrogen-containing esters of deoxyphorbol, sapintoxins B and C, from Sapium indicum. These compounds exhibited bright blue fluorescence in UV light (Taylor, Gafur, Choudhury, & Evans, 1981).

  • Platelet Aggregation : Research on the latex of Euphorbia species isolated analogues of 12-deoxyphorbol, examining their ability to induce human platelet aggregation. 12-Deoxyphorbol-phenylacetate was found to be a potent aggregating agent (Westwick, Williamson, & Evans, 1980).

  • Irritant and Tumor-Promoting Activity : A study established a method for isolating 12-deoxyphorbol from Euphorbium resin, finding a dependency of irritant and tumor-promoting activities on the chain length of the acyl residues (Zayed, Sorg, & Hecker, 1984).

  • Micro-Identification Technique : A method combining thin-layer chromatography and mass spectrometry was developed for micro-identification of mono- and diesters of 12-deoxyphorbol, applicable on as little as 5 ml of fresh plant latex (Evans, Schmidt, & Kinghorn, 1975).

  • Erythema and Platelet Aggregation Effects : Monoesters of 12-deoxyphorbol with a C-13 ester group and a free c-20 hydroxy group were shown to be potent platelet-aggregating agents and inducers of erythema on the mouse ear (Williamson, Westwick, & Evans, 1980).

  • Identification of Aliphatic Diterpene Esters : The study on E. poisonii and E. unispina identified six esters of 12-deoxyphorbol, with three being aliphatic esters and three having 20-acetyl equivalents (Schmidt & Evans, 1977).

  • Reactivity of Methoxy Species : This study investigated the reactivity of methoxy species with carbon monoxide on 12-tungstophosphoric acid, providing insights into the role of methoxy species as intermediates in methanol and dimethyl ether carbonylation (Luzgin, Kazantsev, Wang, & Stepanov, 2009).

  • HIV-1 Latency Interrupters : Compounds including 20-deoxyphorbol esters were isolated from the latex of Euphorbia umbellata and shown to be highly potent HIV-1 latency interrupters, suggesting potential in anti-HIV drug development (Tostes et al., 2021).

Safety and Hazards

The safety and hazards of 12-Deoxyphorbol 20-Methoxytrityl Ether are not explicitly mentioned in the search results. It is recommended to refer to the Material Safety Data Sheet (MSDS) for this compound for detailed safety information .

properties

IUPAC Name

(1R,2S,6R,10S,11R,13S,15R)-1,6,13-trihydroxy-8-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]-4,12,12,15-tetramethyltetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dien-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H44O6/c1-25-20-33-37(42,35(25)41)23-27(21-32-34-36(3,4)38(34,43)22-26(2)39(32,33)44)24-46-40(28-12-8-6-9-13-28,29-14-10-7-11-15-29)30-16-18-31(45-5)19-17-30/h6-21,26,32-34,42-44H,22-24H2,1-5H3/t26-,32+,33-,34-,37-,38+,39-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUVMGSMKPUVBNF-APXKIQRHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2(C(C2(C)C)C3C1(C4C=C(C(=O)C4(CC(=C3)COC(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=C(C=C7)OC)O)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@@]2([C@@H](C2(C)C)[C@H]3[C@]1([C@@H]4C=C(C(=O)[C@]4(CC(=C3)COC(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=C(C=C7)OC)O)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H44O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

620.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

12-Deoxyphorbol 20-methoxytrityl ether

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.